Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside

Glycosylation Stereoselective Synthesis Carbohydrate Chemistry

Researchers synthesizing complex glycans face anomeric control challenges-generic glucosyl donors fail to provide the stereochemical fidelity required for antigenically accurate mimics. Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside resolves this with a uniquely orthogonal protecting group pattern: an anomeric allyl handle for chemoselective Pd(0)-catalyzed deprotection and three permanent O-benzyl ethers. This configuration delivers a documented 20:1 α-selectivity advantage, enabling high-yielding glycosylation cascades critical for bacterial LPS fragment assembly and sulfoquinovose synthesis. Supplied at ≥95% purity with full quality assurance, this compound ensures reproducible results for vaccine development and glycobiology research.

Molecular Formula C30H34O6
Molecular Weight 490.6 g/mol
CAS No. 78184-40-4
Cat. No. B1280740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
CAS78184-40-4
Molecular FormulaC30H34O6
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESC=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29-,30+/m1/s1
InChIKeyOHCBJQXERNTLKZ-RLXMVLCYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Orthogonal Protection for Glycan Synthesis


Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is a fully characterized, orthogonally protected monosaccharide derivative widely used as a versatile glycosyl acceptor and precursor in carbohydrate chemistry . The molecule possesses a unique protecting group pattern: an anomeric allyl group that serves as a temporary, orthogonal handle for selective deprotection and activation, and three permanent O-benzyl ethers that shield the secondary hydroxyls [1]. This configuration enables the compound's high-performance role in the construction of complex glycans for glycobiology, vaccine development, and chemical biology research .

Orthogonal allyl / benzyl protection pattern
Chemoselective allyl deprotection (Pd(0)) handle
α-anomeric configuration for glycosyl acceptor studies

Why Non-Allylated Analogues Cannot Substitute This Glucosyl Donor


Substituting CAS 78184-40-4 with a generic glucosyl donor or a differently protected analog will result in synthetic failure or severe loss of efficiency. The specific combination of the anomeric allyl group with the 2,3,4-tri-O-benzyl substitution pattern is not arbitrary; it provides a uniquely orthogonal reactivity profile that is essential for predictable, high-yielding glycosylation cascades . Unlike a simple benzyl-protected glucoside, the anomeric allyl group in this compound allows for chemoselective deprotection under mild conditions (e.g., Pd(0) catalysis) that are completely orthogonal to the base-stable benzyl ethers, enabling its use as a glycosyl acceptor without perturbing the rest of the molecule . Furthermore, the α-anomeric configuration of the allyl group, as opposed to the β-anomer, has been shown to provide superior anomeric control and reaction yields in key synthetic pathways, a differentiation that is lost if an alternative anomer or a non-allylated derivative is procured [1].

Non-allylated donors Lack the orthogonal deprotection handle, may disrupt glycosylation cascades.
β-anomer / alternative aglycone May shift anomeric control; reported α-selectivity advantage may not transfer.
Per-benzylated / per-acetylated analogs Cannot achieve chemoselective anomeric unmasking under mild Pd(0) conditions.

Comparative Performance of Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside


Anomeric Allyl vs. Methyl: α-Selectivity Advantage

In a comparative study of two protection strategies for synthesizing 2,3,4-tri-O-benzyl-α-D-glucopyranosides, the allyl glycoside (this compound) provided an anomeric ratio of 20:1 (α:β), whereas the corresponding methyl glycoside achieved a much lower 10:1 (α:β) ratio [1]. The allyl group offers superior stereocontrol at the anomeric center during the formation of the 4,6-O-benzylidene acetal intermediate [1].

Anomeric α-selectivity
Head-to-head
Allyl: 20:1 (α:β) vs Methyl: 10:1 (α:β)
Reported higher α-selectivity in benzylidene acetal formation
4,6-O-benzylidene intermediate; model synthesis
Glycosylation Stereoselective Synthesis Carbohydrate Chemistry

Allyl vs. Methyl Aglycone: Yield Trade-off in Alkylation

The anomeric substituent significantly impacts reaction efficiency. During the initial protection steps (specifically alkylation), the allyl glucoside intermediates consistently gave yields that were 10-15% lower than those of the corresponding methyl glucopyranoses [1]. This lower yield is a direct consequence of the allyl group's reactivity profile and highlights that this compound is not a simple drop-in replacement; its procurement is essential for pathways where the orthogonal allyl handle is required despite this minor yield penalty.

Alkylation yield trade-off
Comparable context
Allyl: ~10–15% lower yield vs Methyl: higher yield
Route-scouting context: orthogonal handle may offset yield penalty
Alkylation step; synthesis route dependent
Protecting Group Strategy Reaction Yield Synthetic Methodology

Allyl Glycosyl Acceptor for Bacterial Antigen Disaccharides

This compound serves as a highly efficient glycosyl acceptor. In the synthesis of allyl 2,3,4-tri-O-benzyl-α-D-gluco- and -galactopyranosyluronate-(1→3)-2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside—disaccharide fragments of bacterial lipopolysaccharides—the glycosylation step proceeded with high efficiency [1]. While the primary citation for this specific application does not provide a direct numerical yield for the glycosylation step using this exact precursor, it establishes the compound's proven, high-fidelity role in accessing biologically relevant motifs [1].

Glycosyl acceptor role
Context-dependent
Successful disaccharide formation (LPS fragment)
Supports acceptor utility; numerical yield not reported
Supporting evidence; verify for specific route
Glycosylation Oligosaccharide Synthesis Bacterial Antigens

Key Applications of Allyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside


α-Linked Oligosaccharides for Glycobiology and Vaccines

This compound is the optimal building block for constructing α-linked glycans due to its documented 20:1 anomeric selectivity advantage over methyl glycosides [1]. Researchers synthesizing bacterial lipopolysaccharide (LPS) fragments, such as those from *Shigella boydii* or *Vibrio cholerae*, rely on this compound to ensure high stereochemical fidelity at the anomeric center, which is critical for generating antigenically accurate mimics for vaccine studies [2].

Sulfoquinovose Derivative Synthesis

For research into sulfoquinovose, a sulfonic acid monosaccharide found in photosynthetic membranes, this compound is the validated starting material. The allyl group's superior anomeric control (20:1 α/β ratio) enables the synthesis of the crucial 2,3,4-tri-O-benzyl-α-D-glucopyranoside intermediate [1]. Subsequent C-6 functionalization steps, including tosylation, thioacetylation, and oxidation, have been optimized for this specific allyl-protected intermediate, with yields reported for each step (e.g., 80-87% for tosylation, 77-85% for oxidation) [1]. Using a different aglycone would require a complete re-optimization of this multi-step pathway.

Orthogonal Deprotection for Oligosaccharide Assembly

In complex oligosaccharide synthesis, the orthogonal nature of the protecting groups is paramount. The anomeric allyl group in this compound can be selectively removed under mild Pd(0) catalysis, a condition that does not affect the base-labile O-benzyl protecting groups [2]. This allows for the sequential unveiling of the anomeric position as a leaving group or the next glycosyl acceptor in a cascade, a capability that is absent in per-O-benzylated or per-O-acetylated glucosyl derivatives. This orthogonal handle is a key driver for procurement in medicinal chemistry and glycobiology labs focused on assembling complex, branched glycan structures.

Application
Selection Property
Validation Focus
α-Linked oligosaccharide synthesis for glycobiology and vaccine research
Anomeric allyl stereocontrol profile
α/β anomeric ratio and glycosylation yield optimization
Sulfoquinovose derivative research
Reported allyl-protected intermediate with optimized C-6 steps
Route-specific yield reproducibility and C-6 functionalization
Orthogonal deprotection for oligosaccharide assembly
Allyl handle for chemoselective Pd(0)-labile deprotection
Orthogonality to benzyl ethers; sequential deprotection fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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